molecular formula C24H21N3OS2 B15099429 N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide

N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide

Cat. No.: B15099429
M. Wt: 431.6 g/mol
InChI Key: CUHTYBCZTSJOTP-UHFFFAOYSA-N
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Description

N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide is a heterocyclic compound featuring a fused thiopheno-pyrimidine core linked to a substituted acetamide group. The molecule comprises a bicyclic 5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidine scaffold, a sulfur-containing thioether bridge, and a 2-phenylphenyl substituent on the acetamide nitrogen.

This compound belongs to a class of thiopheno-pyrimidine derivatives widely studied for their pharmacological versatility, including anticonvulsant, anticancer, and kinase-inhibitory activities . Its design likely targets protein-binding pockets through hydrogen bonding (pyrimidine nitrogen atoms) and hydrophobic interactions (aromatic and tetrahydrobenzene moieties).

Properties

Molecular Formula

C24H21N3OS2

Molecular Weight

431.6 g/mol

IUPAC Name

N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C24H21N3OS2/c28-21(27-19-12-6-4-10-17(19)16-8-2-1-3-9-16)14-29-23-22-18-11-5-7-13-20(18)30-24(22)26-15-25-23/h1-4,6,8-10,12,15H,5,7,11,13-14H2,(H,27,28)

InChI Key

CUHTYBCZTSJOTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of the phenyl and thioacetamide groups. Common reagents and conditions used in these reactions include:

    Reagents: Aromatic amines, thiols, acyl chlorides, and various catalysts.

    Conditions: Elevated temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, ethanol).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioacetamide group to amines using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, under various solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Inhibition or activation of specific biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Cyclohepta[b]thiophene Analogs

The compound described in , N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-yl)thio]acetamide (C₂₂H₂₂N₄OS₃, MW: 454.63), replaces the benzo[b]thiopheno-pyrimidine core with a larger cyclohepta[b]thiophene ring.

Cyclopenta[b]thiopheno-pyrimidine Derivatives

describes 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide, which features a smaller cyclopenta[b]thiopheno-pyrimidine core. The reduced ring size may enhance conformational flexibility, improving adaptability to diverse biological targets .

Substituent Variations

Aromatic Substituents

  • N-(3,4-Dimethylphenyl) Analog (C₂₀H₂₁N₃OS₂, MW: 383.53) : This analog () replaces the 2-phenylphenyl group with a 3,4-dimethylphenyl moiety. The electron-donating methyl groups may enhance metabolic stability but reduce π-π stacking interactions in hydrophobic pockets .
  • N-(4-Chlorophenyl) Analog: and highlight analogs with halogenated aryl groups (e.g., 4-chlorophenyl).

Heterocyclic Substituents

  • Thiadiazole Derivatives: describes N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. The thiadiazole group introduces additional hydrogen-bond acceptors, improving solubility and target engagement .

Pharmacological Activity Comparison

Compound Core Structure Key Substituents Biological Activity Source
Target Compound Benzo[b]thiopheno-pyrimidine 2-phenylphenyl Anticancer (inferred)
N-(3,4-Dimethylphenyl) Analog Benzo[b]thiopheno-pyrimidine 3,4-dimethylphenyl Kinase inhibition
Epirimil (N-(3,4-dimethoxyphenyl) Analog) Pyrimidine-thioacetamide 3,4-dimethoxyphenyl Anticonvulsant (ED₅₀: 38 mg/kg)
7c (Tetrahydroisoquinoline Analog) Thieno[2,3-c]isoquinoline 4-N,N-dimethylaminophenyl Anticancer (GI₅₀: <5 µM)

Key Findings:

  • Anticonvulsant Activity : Epirimil () demonstrates potent anticonvulsant effects via molecular docking to GABA receptors, whereas the target compound’s larger aromatic substituents may prioritize kinase or tubulin inhibition .
  • Anticancer Activity: Compounds with thiopheno-pyrimidine cores, such as those in and , show dual EGFR/HER2 inhibition (IC₅₀: 0.1–1.2 µM) and cytotoxicity against H1299 lung cancer cells. The 2-phenylphenyl group in the target compound may enhance tubulin polymerization inhibition, similar to quinazoline analogs in .

Biological Activity

N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a benzo[b]thiophene moiety and a pyrimidine derivative. The specific structural formula can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₂S
  • Molecular Weight : 302.47 g/mol

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant antiproliferative activity against various cancer cell lines.

  • Mechanism of Action :
    • Tubulin Polymerization Inhibition : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a related compound demonstrated G2/M phase accumulation in A549 lung cancer cells due to tubulin disruption .
    • Induction of Apoptosis : Studies have indicated that these compounds can activate apoptotic pathways through the caspase cascade (caspase 3, 8, and 9 activation), which is critical for programmed cell death in cancer therapy .
  • In Vitro Studies :
    • A compound structurally related to this compound showed potent growth inhibition (GI50 values ranging from 1.06 to 6.51 μM) across various cancer cell lines including A549 and T47D .
  • In Vivo Efficacy :
    • In animal models (e.g., CT26 murine model), related compounds exhibited significant tumor growth reduction compared to control groups, indicating their potential as therapeutic agents in oncology .

Research Findings and Case Studies

Compound IDCell Line TestedGI50 (μM)Mechanism of Action
Compound 17A5491.06Tubulin inhibition
Compound 17T47D0.362Apoptosis induction
Compound 17OVACAR-42.01Cell cycle arrest

Pharmacokinetic Properties

Preliminary studies suggest that derivatives of this compound may have favorable pharmacokinetic profiles with good metabolic stability and low toxicity in human liver microsomes .

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